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Cat. No.: B1371624

An In-depth Technical Guide to 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS 318536-95-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Boc-piperidin-3-yl)-butyric
acid, a key intermediate in modern pharmaceutical synthesis. The document details the
compound's chemical and physical properties, a proposed synthetic route with a detailed
experimental protocol, purification methods, and in-depth analytical characterization. The guide
is intended to serve as a valuable resource for researchers and drug development
professionals engaged in the synthesis of complex molecules, particularly in the fields of
oncology and virology.

Introduction

4-(1-Boc-piperidin-3-yl)-butyric acid, with CAS Registry Number 318536-95-7, is a
bifunctional molecule that incorporates a protected piperidine ring and a butyric acid side chain.
The piperidine scaffold is a prevalent structural motif in a vast array of bioactive molecules and
approved drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen
provides stability and allows for selective chemical transformations, making it an ideal building
block in multi-step syntheses. The butyric acid moiety offers a handle for further
functionalization, such as amide bond formation, to link the piperidine core to other molecular
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fragments. This compound is a valuable intermediate in the synthesis of various
pharmaceutical agents, including potential anticancer and antiviral drugs.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(1-Boc-piperidin-3-yl)-butyric
acid is presented in the table below.

Property Value
CAS Number 318536-95-7
Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoic
IUPAC Name ( ( Y Yhpip ¥
acid
4-(1-BOC-PIPERIDIN-3-YL)-BUTYRIC ACID, 1-
Synonyms L . .
[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid
Appearance White to off-white solid (predicted)
Purity Typically =98%

Synthesis and Purification

While a specific, published, step-by-step synthesis for 4-(1-Boc-piperidin-3-yl)-butyric acid is
not readily available in the literature, a plausible and scientifically sound synthetic route can be
proposed based on established organic chemistry principles. The following proposed synthesis
starts from the commercially available N-Boc-3-cyanopiperidine.

Proposed Synthetic Workflow

The proposed three-step synthesis is outlined below. It involves the alkylation of N-Boc-3-
cyanopiperidine, followed by nitrile hydrolysis to an ester, and subsequent saponification to the
desired carboxylic acid.
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Click to download full resolution via product page
Caption: Proposed synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(4-oxobutyl)piperidine-1-carboxylate (Intermediate Aldehyde)

This step involves the deprotonation of N-Boc-3-cyanopiperidine at the a-position to the nitrile,
followed by alkylation with a protected 3-carbon electrophile, and subsequent deprotection to
reveal the aldehyde.

e To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C
under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30
minutes to generate lithium diisopropylamide (LDA).

e Add a solution of N-Boc-3-cyanopiperidine (1.0 eq.) in anhydrous THF dropwise to the LDA
solution at -78 °C. Stir for 1 hour.

e Add 3-bromopropionaldehyde diethyl acetal (1.2 eq.) to the reaction mixture and allow it to
slowly warm to room temperature overnight.

e Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,
dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

» Dissolve the crude product in a mixture of THF and 1M HCI and stir at room temperature for
4 hours to hydrolyze the acetal.

e Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract
with ethyl acetate.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1371624?utm_src=pdf-body-img
https://www.benchchem.com/product/b1371624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Purify the crude product by flash column chromatography on silica gel to afford the
intermediate aldehyde.

Step 2: Synthesis of Ethyl 4-(1-Boc-piperidin-3-yl)butanoate

A Wittig reaction is employed to convert the aldehyde to the a,B-unsaturated ester, which is
then reduced to the saturated ester.

» To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous
dichloromethane (DCM), add a solution of the intermediate aldehyde from Step 1 (1.0 eq.) in
DCM.

« Stir the reaction mixture at room temperature until the starting material is consumed
(monitored by TLC).

» Concentrate the reaction mixture and purify by flash column chromatography to isolate the
a,B-unsaturated ester.

o Dissolve the unsaturated ester in ethanol and add Pd/C (10 mol%).

e Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the
reaction is complete.

« Filter the reaction mixture through Celite and concentrate the filtrate to yield the crude ethyl
4-(1-Boc-piperidin-3-yl)butanoate, which can be purified by column chromatography if
necessary.

Step 3: Synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid
The final step is the saponification of the ethyl ester to the carboxylic acid.[2][3]
o Dissolve the ethyl ester from Step 2 (1.0 eq.) in a mixture of THF and water.

e Add lithium hydroxide (LIOH) (2.0-3.0 eq.) and stir the mixture at room temperature until the
ester is fully hydrolyzed (monitored by TLC).

 Acidify the reaction mixture to pH ~3 with 1M HCI.
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» Extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 4-(1-Boc-piperidin-3-yl)-butyric acid.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as
ethyl acetate/hexanes, to yield a white to off-white solid. Purity can be assessed by HPLC and

NMR spectroscopy.

Analytical Characterization

As no publicly available spectra for this specific compound were found, the following data are
predicted based on the analysis of its constituent functional groups and data from structurally
similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Predicted, CDClIs, 400 MHz):

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~10-12 brs 1H -COOH
-CHa2- (piperidine,

~3.8-4.1 m 2H _ (Pip
adjacent to N)
-CHa2- (piperidine,

~2.7-2.9 m 2H _ (Pip
adjacent to N)

~2.3 t 2H -CH2-COOH
Piperidine ring protons

~1.1-2.0 m 9H P 9P
and -CH2-CHz-CHz2-

1.45 s 9H -C(CHs)s (Boc)

13C NMR (Predicted, CDCls, 100 MHz):
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Chemical Shift (6, ppm) Assighment

~179 -COOH

~155 -C=0 (Boc)

~79 -C(CHs)s (Boc)

~45-50 -CH:- (piperidine, adjacent to N)

-30.40 Piperidine ring carbons and butyric acid chain
carbons

28.4 -C(CHs)s (Boc)

The chemical shifts of the piperidine ring protons are expected to be broad due to
conformational isomers introduced by the Boc group.[4] The carboxylic acid proton signal is
also expected to be broad and its chemical shift can be concentration-dependent.[5]

Mass Spectrometry (MS)

Mass spectral analysis is crucial for confirming the molecular weight and fragmentation pattern.
o Electrospray lonization (ESI-MS):

o Expected [M+H]*: m/z 272.18

o Expected [M+Na]*: m/z 294.16

o Fragmentation Analysis: The fragmentation of N-Boc-piperidine derivatives is well-
characterized.[1] Common fragmentation pathways include the loss of the Boc group or
isobutylene.

o Loss of tert-butyl group (-57 Da): A significant fragment at m/z 215 is expected.

o Loss of the Boc group (-101 Da): A fragment corresponding to the deprotected piperidine
derivative at m/z 171 is also anticipated.

Infrared (IR) Spectroscopy
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The IR spectrum will show characteristic absorption bands for the carboxylic acid and the
carbamate functional groups.[6][7]

Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

3300-2500 Broad ]

dimer)
~2975, ~2870 Medium C-H stretch (aliphatic)

C=0 stretch (carboxylic acid
~1710 Strong ]

dimer)
~1690 Strong C=0 stretch (Boc carbamate)
~1450, ~1365 Medium C-H bend
~1250, ~1160 Strong C-O stretch (carbamate)

Applications in Drug Discovery and Development

4-(1-Boc-piperidin-3-yl)-butyric acid is a versatile building block for the synthesis of complex
molecular architectures. The presence of the Boc-protected piperidine allows for its
incorporation into molecules where this saturated heterocycle is a key pharmacophoric
element. The butyric acid side chain provides a reactive handle for coupling reactions, most
commonly amide bond formation, to link the piperidine core to other parts of a target molecule.

This intermediate is particularly valuable in the development of:

o Enzyme Inhibitors: The piperidine ring can be designed to fit into the active site of enzymes,
while the butyric acid chain can be used to introduce functionalities that interact with specific
residues or to attach the molecule to a larger scaffold.

e Receptor Ligands: Many receptor ligands incorporate a basic nitrogen atom, and the
piperidine moiety can serve this role after deprotection of the Boc group.

o PROTACSs and Molecular Glues: The carboxylic acid can be used as an attachment point for
linkers in the development of proteolysis-targeting chimeras (PROTACSs) and other
bifunctional molecules.
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The structural features of this compound make it a valuable asset in the synthesis of novel
therapeutics, particularly in the fields of oncology and virology.

Safety Information

While a comprehensive safety profile for this specific compound is not available, based on
structurally related molecules, it should be handled with appropriate care. It may cause skin
and eye irritation. Standard laboratory safety precautions should be followed, including the use
of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All
handling should be performed in a well-ventilated fume hood. For detailed safety information,
refer to the supplier's Safety Data Sheet (SDS).

Conclusion

4-(1-Boc-piperidin-3-yl)-butyric acid is a valuable and versatile intermediate for organic and
medicinal chemists. Its bifunctional nature, combining a protected piperidine ring with a reactive
carboxylic acid side chain, allows for its use in the synthesis of a wide range of complex
molecules with potential therapeutic applications. This guide provides a comprehensive
overview of its properties, a plausible synthetic route, and detailed analytical characterization to
aid researchers in its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-(1-Boc-piperidin-3-yl)-butyric acid CAS 318536-95-7].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371624#4-1-boc-piperidin-3-yl-butyric-acid-cas-
318536-95-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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